molecular formula C20H32N2O3 B12697117 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide CAS No. 102132-46-7

3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide

Cat. No.: B12697117
CAS No.: 102132-46-7
M. Wt: 348.5 g/mol
InChI Key: MCUWRZUGPUZDJG-UHFFFAOYSA-N
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Description

BRN 5995343, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has an optical rotation that is negative. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves several steps. One common method includes the reaction of pinene with an oxidizing agent to form pinanediol. The reaction conditions typically involve the use of solvents such as chloroform, methanol, or toluene, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to maintain consistency and yield.

Chemical Reactions Analysis

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as its role as a chiral auxiliary in asymmetric synthesis or its use in drug development .

Comparison with Similar Compounds

(1R,2R,3S,5R)-(-)-2,3-pinanediol can be compared with other similar compounds like:

Properties

CAS No.

102132-46-7

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethyl-1-oxidopyrrolidin-1-ium-3-carboxamide

InChI

InChI=1S/C20H32N2O3/c1-13-9-8-10-14(2)17(13)25-12-15(3)21-18(23)16-11-19(4,5)22(24)20(16,6)7/h8-10,15-16,22H,11-12H2,1-7H3,(H,21,23)

InChI Key

MCUWRZUGPUZDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2CC([NH+](C2(C)C)[O-])(C)C

Origin of Product

United States

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